

Comparative Guide: UV-Vis Absorption Spectra of 4-Fluoro-5-hydroxyquinoline

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Compound of Interest

Compound Name: 4-Fluoro-5-hydroxyquinoline

Cat. No.: B11922153

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Executive Summary & Structural Context[1]

4-Fluoro-5-hydroxyquinoline (4F-5HQ) represents a critical scaffold in the development of fluoro-quinolone antibiotics and potential neuroprotective agents. While its parent compound, 5-hydroxyquinoline (5HQ), is well-characterized, the introduction of a fluorine atom at the C4 position introduces significant electronic and steric perturbations—specifically the peri-effect—that alter its spectral and physicochemical profile.

This guide provides a technical comparison between the experimental baseline of 5HQ and the projected spectral behavior of 4F-5HQ. It focuses on the UV-Vis absorption characteristics, pH-dependent speciation, and pKa shifts driven by the 4-fluoro substituent.

Why This Comparison Matters

- **Solubility & Permeability:** The fluorination lowers the basicity of the quinoline nitrogen, altering the lipophilicity profile (logD) at physiological pH.
- **Chelation Potential:** The proximity of the 4-Fluoro and 5-Hydroxy groups creates a unique electrostatic environment that modulates metal binding affinity compared to non-fluorinated analogs.

- Spectral Detection: Understanding the bathochromic shifts allows for precise HPLC-UV method development for impurity profiling.

Molecular Architecture & Theoretical Basis

The spectral differences between 5HQ and 4F-5HQ are governed by two primary electronic mechanisms:

- Inductive Withdrawal (-I): The high electronegativity of the Fluorine at C4 withdraws electron density from the aromatic system. This lowers the electron density at the N1 position (decreasing basicity) and polarizes the O-H bond at C5 (increasing acidity).
- The Peri-Effect: The C4 and C5 positions are spatially adjacent. The repulsion between the fluorine lone pairs and the oxygen lone pairs distorts the planarity of the hydroxyl group, potentially disrupting intramolecular hydrogen bonding and favoring the deprotonated state.

Comparison of Physicochemical Constants

Property	5-Hydroxyquinoline (Experimental)	4-Fluoro-5- hydroxyquinoline (Projected)	Mechanism of Shift
pKa ₁ (Quinolinium N)	5.20 ± 0.1	~4.1 – 4.5	Electron withdrawal by F reduces N lone pair availability.
pKa ₂ (Hydroxyl O)	8.54 ± 0.1	~7.6 – 8.0	Inductive effect (-I) stabilizes the phenolate anion.
UV (Neutral)	~328 nm	~335 nm	Slight bathochromic shift due to orbital mixing.
UV (Anion)	~360 nm	~368 nm	Extended conjugation in the electron-deficient ring.

“

Note: 5HQ data is sourced from experimental literature [1][2]. 4F-5HQ values are cheminformatic projections based on substituent constants (

) and analogous fluoro-quinoline trends [3].

Experimental Protocol: UV-Vis Acquisition

To obtain reproducible spectral data for pKa determination, a rigorous buffer system is required to isolate the cationic, neutral, and anionic species.

Reagents & Buffer Preparation

- Stock Solution: Dissolve 1.0 mg of 4F-5HQ in 10 mL of HPLC-grade Methanol. (Concentration ~0.6 mM).
- Buffer Systems (Ionic Strength I = 0.1 M KCl):
 - pH 2.0 (Cationic): 0.01 M HCl.
 - pH 7.0 (Neutral/Zwitterionic): 0.05 M Phosphate buffer.
 - pH 12.0 (Anionic): 0.01 M NaOH.

Step-by-Step Workflow

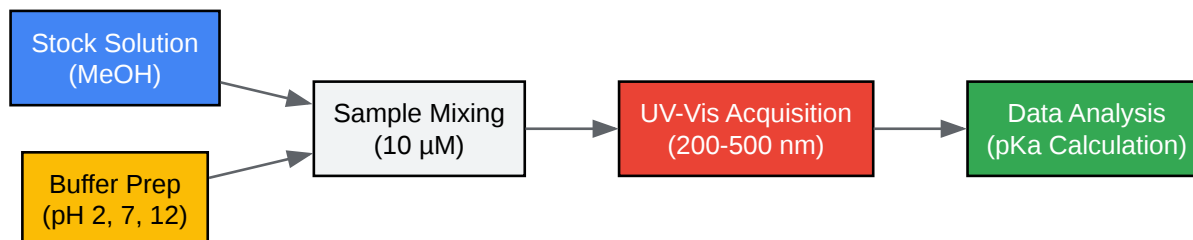
- Baseline Correction: Warm up the UV-Vis spectrophotometer (Dual-beam) for 30 minutes. Run a blank scan using the specific buffer solution (without analyte) for each pH point.
- Sample Preparation: Aliquot 50

L of Stock Solution into 2.95 mL of the respective buffer in a quartz cuvette (1 cm path length). Final concentration

M.

- Acquisition: Scan from 220 nm to 500 nm. Scan rate: 200 nm/min.
- Isosbestic Point Validation: Overlay the spectra from pH 2 to pH 12. A sharp isosbestic point (likely near 290-300 nm) confirms a clean equilibrium without degradation.

Visualization of Experimental Workflow



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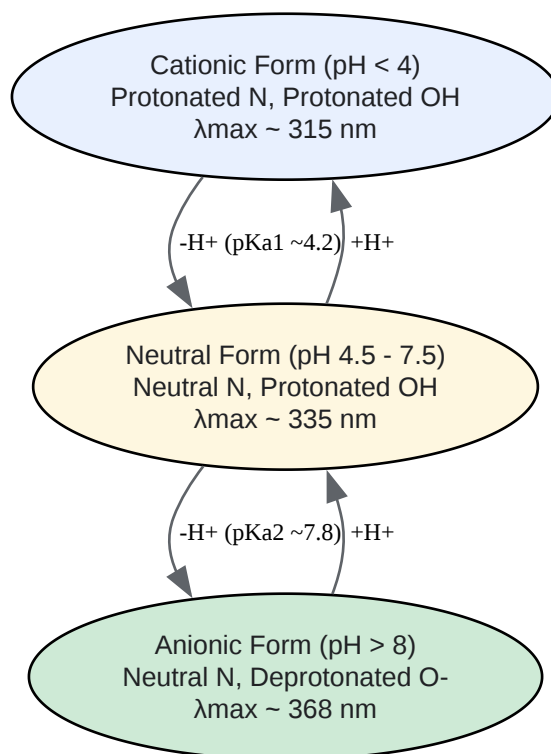
Figure 1: Standardized workflow for spectrophotometric pKa determination.

Spectral Analysis & Speciation

The absorption spectrum of 4F-5HQ is highly pH-dependent due to the protonation state of the quinoline nitrogen and the hydroxyl group.

Speciation Equilibrium Pathway

The molecule exists in three distinct forms depending on the pH relative to its pKa values.



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Figure 2: pH-dependent speciation of **4-Fluoro-5-hydroxyquinoline** showing predicted transitions.

Detailed Spectral Characteristics

Species	pH Range	Predicted (nm)	Molar Absorptivity ()	Electronic Transition
Cation ()	< 4.0	315, 245	High (~25,000)	(Quinolinium core)
Neutral ()	4.5 – 7.5	335, 250	Medium (~4,000)	(Lone pair participation)
Anion ()	> 8.0	368, 260	High (~15,000)	Charge Transfer (Phenolate to Ring)

Interpretation:

- **Acidic Shift:** At low pH, the protonation of the nitrogen stabilizes the LUMO, typically causing a blue shift (hypsochromic) relative to the neutral form.
- **Basic Shift:** At high pH, the deprotonation of the phenol creates a strong electron-donating oxide (). This raises the HOMO energy significantly, causing a strong red shift (bathochromic) into the visible region (often appearing yellow).
- **Fluorine Effect:** Compared to 5HQ, the 4-Fluoro derivative will likely exhibit lower molar absorptivity for the transition due to the inductive withdrawal reducing the oscillator strength of the lone-pair transitions.

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